![molecular formula C15H16O2S2 B14372655 4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol CAS No. 90884-25-6](/img/structure/B14372655.png)
4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol is an organic compound that features a phenolic structure with sulfanylpropyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a phenolic compound reacts with a sulfanylpropyl halide under basic conditions to form the desired product . The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols or thiols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens for halogenation reactions). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction can produce alcohols or thiols.
Applications De Recherche Scientifique
4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol has several scientific research applications:
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant or anti-inflammatory agent.
Industry: It can be used in the production of polymers and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity . Additionally, the sulfanylpropyl groups may enhance its lipophilicity, facilitating its interaction with cell membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Sulfonyldiphenol:
3-(4-Hydroxyphenyl)-1-propanol: Another phenolic compound with a propyl group, used in similar research and industrial applications.
Uniqueness
4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol is unique due to the presence of both phenolic and sulfanylpropyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a versatile compound for research and industrial use.
Propriétés
Numéro CAS |
90884-25-6 |
|---|---|
Formule moléculaire |
C15H16O2S2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
4-[3-(4-hydroxyphenyl)sulfanylpropylsulfanyl]phenol |
InChI |
InChI=1S/C15H16O2S2/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15/h2-9,16-17H,1,10-11H2 |
Clé InChI |
FBEZGURIIDZGTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)SCCCSC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



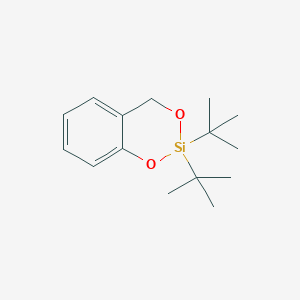

![(E)-3-[C-(furan-2-yl)-N-phenylcarbonimidoyl]-4-hydroxy-1,4-diphenylbut-3-ene-1,2-dione](/img/structure/B14372586.png)
![N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide](/img/structure/B14372591.png)
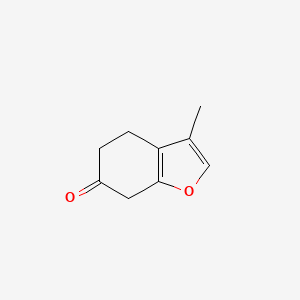
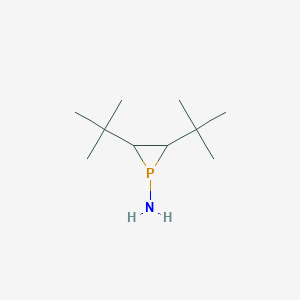
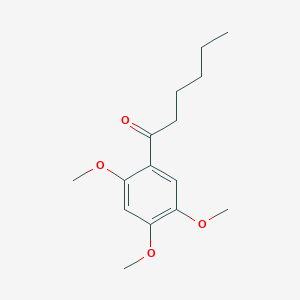
![4-{5-[(4-Nitrophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one](/img/structure/B14372628.png)
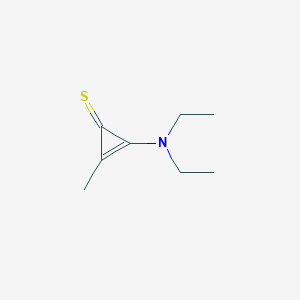
![1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene](/img/structure/B14372638.png)
![1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14372643.png)
![4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14372644.png)
![3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride](/img/structure/B14372647.png)
